BenchChemオンラインストアへようこそ!

6-Bromo-7-fluoro-3-nitroquinolin-4-ol

EGFR kinase inhibition Structure-activity relationship A431 epidermoid carcinoma

6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS 1656989-76-2; molecular formula C₉H₄BrFN₂O₃; MW 287.04 g·mol⁻¹) belongs to the 3-nitroquinolin-4-ol chemotype, a scaffold identified as a new structural class of antiproliferative agents targeting EGFR-overexpressing tumor cell lines with IC₅₀ values in the micromolar to nanomolar range. The compound bears three electronically distinct substituents—a bromine atom at C6, a fluorine atom at C7, and a nitro group at C3—conjoined with a tautomeric 4-hydroxy/4-oxo moiety, generating a densely functionalized quinoline core with three orthogonal reactive handles for downstream derivatization.

Molecular Formula C9H4BrFN2O3
Molecular Weight 287.04 g/mol
CAS No. 1656989-76-2
Cat. No. B6591852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoro-3-nitroquinolin-4-ol
CAS1656989-76-2
Molecular FormulaC9H4BrFN2O3
Molecular Weight287.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-]
InChIInChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14)
InChIKeyDHMXHLHFCNCMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS 1656989-76-2) – Chemotype and Structural Context for Procurement Decisions


6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS 1656989-76-2; molecular formula C₉H₄BrFN₂O₃; MW 287.04 g·mol⁻¹) belongs to the 3-nitroquinolin-4-ol chemotype, a scaffold identified as a new structural class of antiproliferative agents targeting EGFR-overexpressing tumor cell lines with IC₅₀ values in the micromolar to nanomolar range [1]. The compound bears three electronically distinct substituents—a bromine atom at C6, a fluorine atom at C7, and a nitro group at C3—conjoined with a tautomeric 4-hydroxy/4-oxo moiety, generating a densely functionalized quinoline core with three orthogonal reactive handles for downstream derivatization. Predicted physicochemical parameters include a boiling point of 388.5 ± 37.0 °C, a density of 1.946 ± 0.06 g·cm⁻³, and a pKa of −0.99 ± 0.50 . Patents have investigated this compound as a potential c-Met kinase inhibitor intermediate, extending its relevance beyond the EGFR-targeted 3-nitroquinoline class [2].

Why Generic Substitution of 6-Bromo-7-fluoro-3-nitroquinolin-4-ol with Close Analogs Risks Divergent Outcomes


The co-presence of bromine at C6, fluorine at C7, and the 3-nitro-4-ol pharmacophore in a single molecular entity is not replicated by any mono- or di-substituted analog. In related quinoline systems, the substitution of bromine with chlorine or fluorine at the 6-position has been shown to cause a sharp loss of inhibitory activity against EGFR-overexpressing A431 cells, demonstrating that the Br atom is not a generic halogen placeholder but a potency- and selectivity-determining structural feature [1]. Conversely, in HIV-1 integrase allosteric inhibitor (ALLINI) SAR, the 6-bromo substituent conferred superior antiviral potency relative to the 8-bromo regioisomer, though with differential sensitivity to the A128T resistance mutation, underscoring that even regioisomeric bromine placement produces functionally non-interchangeable compounds [2]. The 7-fluoro substituent further tunes electronic distribution and metabolic stability, while the 4-hydroxy group provides a nucleophilic anchor for O-alkylation or O-arylation that is absent in the corresponding 4-chloro analogs. These integrated SAR features mean that substituting this compound with 6-bromo-3-nitroquinolin-4-ol (CAS 853908-50-6), 7-fluoro-3-nitroquinolin-4-ol (CAS 256923-33-8), or 6-bromo-4-chloro-7-fluoro-3-nitroquinoline will yield structurally related but functionally distinct entities whose biological, physicochemical, and synthetic profiles cannot be assumed equivalent without direct experimental confirmation.

Quantitative Differentiation Evidence for 6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS 1656989-76-2) Relative to Closest Analogs


Halogen-Substitution Sensitivity: 6-Bromo vs. 6-Chloro vs. 6-Fluoro SAR in 3-Nitroquinoline EGFR Inhibitors

In the seminal 3-nitroquinoline SAR study by Li et al. (2008), substitution of the 6-bromo atom with a chloro or fluoro atom resulted in a sharp loss of antiproliferative activity against the EGFR-overexpressing A431 human epidermoid carcinoma cell line [1]. While exact IC₅₀ values for the 6-bromo-7-fluoro-3-nitroquinolin-4-ol compound were not reported in that study, the class-level SAR established that the bromine atom at the 6-position is a critical potency determinant within the 3-nitroquinoline chemotype. This finding is corroborated by independent HIV-1 integrase ALLINI SAR, where the 6-bromo regioisomer demonstrated superior antiviral properties compared to the 8-bromo analog, though with complete loss of potency against the A128T mutant virus (while the 8-bromo analog retained full effectiveness), indicating that 6-bromo substitution confers not only potency but also a distinct resistance profile [2].

EGFR kinase inhibition Structure-activity relationship A431 epidermoid carcinoma

Orthogonal Reactive Handle Count: Synthetic Versatility Comparison with Mono- and Di-Substituted Analogs

The target compound possesses three orthogonally addressable reactive sites: (i) the C6 bromine atom amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) the C3 nitro group reducible to a primary amine for amide coupling or diazotization, and (iii) the C4 hydroxy group available for O-alkylation, O-arylation, or conversion to a 4-chloro leaving group. This contrasts with the closest commercially available analogs: 6-bromo-3-nitroquinolin-4-ol (CAS 853908-50-6; two reactive handles, missing 7-fluoro) ; 7-fluoro-3-nitroquinolin-4-ol (CAS 256923-33-8; two reactive handles, missing 6-bromo) ; and 6-bromo-7-fluoroquinoline (CAS 127827-52-5; one reactive handle, missing both 3-nitro and 4-hydroxy groups) . The target compound uniquely combines all three handles, enabling sequential, chemoselective derivatization without protecting group manipulation in certain synthetic sequences. Synthesis routes documented by LookChem involve multi-step protocols starting from quinoline precursors, with the 4-hydroxy group cyclized via potassium acetate/acetic anhydride at 40–140 °C .

Medicinal chemistry Building block utility Cross-coupling and functionalization

Electronic Modulation by 7-Fluoro Substitution: Predicted Acidity Enhancement vs. Non-Fluorinated Analog

The target compound exhibits a predicted pKa of −0.99 ± 0.50 , reflecting the combined electron-withdrawing effect of the 3-nitro, 6-bromo, and 7-fluoro substituents on the quinolin-4-ol tautomeric equilibrium. The fluorine atom at C7, with its strong −I inductive effect (Hammett σₘ = 0.34), further acidifies the 4-OH proton relative to the non-fluorinated analog 6-bromo-3-nitroquinolin-4-ol (CAS 853908-50-6), for which comparable predicted pKa data were not located in authoritative databases. This enhanced acidity influences both the compound's ionization state at physiological pH (impacting passive membrane permeability predictions) and its reactivity as a nucleophile in O-functionalization reactions. The predicted density of 1.946 ± 0.06 g·cm⁻³ and boiling point of 388.5 ± 37.0 °C further differentiate the compound from its non-fluorinated analog (predicted density ~1.7–1.8 g·cm⁻³ range based on MW 269.05 and analogous structures), providing quantifiable benchmarks for identity verification and purity assessment in procurement quality control.

Physicochemical properties pKa modulation Drug-likeness optimization

Kinase Targeting Differentiation: c-Met Patent Evidence vs. EGFR-Only Class Baseline

While the broader 3-nitroquinoline class was first characterized as an EGFR-targeted antiproliferative scaffold [1], patent literature specifically cites 6-bromo-7-fluoro-substituted quinoline compounds within the context of c-Met kinase modulation [2]. The Exelixis c-Met modulator patent family (US 8,476,298 and related filings) describes quinoline scaffolds bearing bromo, fluoro, and hydroxy substitution patterns as compounds for modulating c-Met enzymatic activity, with c-Met being the receptor for hepatocyte growth factor (HGF), a validated target in oncology for inhibiting proliferation, migration, and chemoinvasion. Although specific IC₅₀ values for the exact compound (CAS 1656989-76-2) against c-Met kinase were not located in publicly accessible assay data, the patent mapping provides a documented rationale for selecting this compound over the parent 3-nitroquinolin-4-ol (CAS 50332-66-6) or the 6-bromo-3-nitroquinolin-4-ol analog when the research objective extends beyond EGFR to c-Met-mediated signaling pathways. The 4-hydroxy group is structurally positioned to serve as a hinge-binding motif in kinase inhibitor design, analogous to the 4-anilinoquinazoline pharmacophore.

c-Met kinase Receptor tyrosine kinase Patent-scaffold mapping

Regioisomeric Precision: 6-Bromo-7-fluoro vs. 7-Bromo-6-fluoro Substitution Pattern Selectivity

The specific 6-bromo-7-fluoro arrangement is electronically and sterically distinct from the regioisomeric 7-bromo-6-fluoro pattern. In the HIV-1 integrase ALLINI system, the 6-bromo isomer demonstrated superior antiviral potency relative to the 8-bromo isomer, but exhibited complete loss of activity against the A128T resistance mutant, whereas the 8-bromo analog retained full effectiveness [1]. This regioisomer-dependent resistance profile demonstrates that bromine position—not merely its presence—governs target engagement and resistance susceptibility. The 7-fluoro substituent in the target compound adds a second layer of regiochemical precision: fluorine at C7 exerts a −I inductive effect that differentially polarizes the quinoline ring compared to fluorine at C6, altering both the electronics of the nitro group and the hydrogen-bonding capacity of the 4-OH tautomer. No analogous 7-bromo-6-fluoro-3-nitroquinolin-4-ol compound (CAS not identified) appears in major chemical catalogs, making the 6-bromo-7-fluoro isomer the sole readily accessible building block with this specific substitution topology.

Regiochemistry Kinase selectivity Resistance profiling

High-Value Application Scenarios for 6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS 1656989-76-2) Based on Quantitative Differentiation Evidence


EGFR/c-Met Dual-Kinase Focused Library Synthesis

Based on the compound's structural positioning within both the EGFR-targeted 3-nitroquinoline class (IC₅₀ range: micromolar to nanomolar against A431 and MDA-MB-468 cells) [1] and its patent-cited relevance to c-Met kinase modulation [2], this building block is ideally suited for constructing focused compound libraries aimed at dual EGFR/c-Met inhibition. The three orthogonal reactive handles (C6–Br for cross-coupling, C3–NO₂ for reduction to amine, C4–OH for O-functionalization) enable systematic exploration of vectors projecting toward the solvent-exposed region, the hinge-binding motif, and the ribose pocket of the ATP-binding site, respectively. The 7-fluoro substituent additionally provides metabolic stabilization at a position frequently subject to oxidative metabolism in unsubstituted quinoline scaffolds.

Sequential Chemoselective Derivatization for Late-Stage Functionalization SAR

The compound's unique combination of three orthogonal reactive handles—2× more diversification vectors than 6-bromo-7-fluoroquinoline (1 handle) and 1.5× more than 6-bromo-3-nitroquinolin-4-ol or 7-fluoro-3-nitroquinolin-4-ol (2 handles each)—enables stepwise, protecting-group-minimized synthetic sequences. A typical workflow involves: (i) Pd-catalyzed Suzuki coupling at C6–Br to install aryl/heteroaryl diversity, (ii) reduction of C3–NO₂ to NH₂ followed by amide or sulfonamide formation, and (iii) O-alkylation at C4–OH to modulate solubility and pharmacokinetic properties. This sequential reactivity is documented in LookChem synthesis routes employing potassium acetate/acetic anhydride at 40–140 °C for the cyclization step , providing a validated starting point for process scale-up.

Resistance-Profiling Probe Design Using Regioisomer-Dependent SAR

The class-level SAR evidence demonstrating that 6-bromo regioisomers exhibit differential sensitivity to resistance mutations compared to 8-bromo regioisomers (complete potency loss vs. full retention against the A128T mutant in HIV-1 integrase ALLINI studies) [3] supports the use of this compound as a scaffold for designing resistance-profiling probe sets. By maintaining the 6-bromo-7-fluoro topology as a constant core while varying peripheral substituents, researchers can systematically interrogate whether resistance-conferring mutations in kinase targets (e.g., EGFR T790M, c-Met Y1230H) differentially affect compounds with this regioisomeric signature, generating SAR data that guides the design of mutation-resilient inhibitors.

Physicochemical Property Benchmarking for Halogenated Quinoline Building Block Procurement

The predicted physicochemical parameters—pKa −0.99 ± 0.50, density 1.946 ± 0.06 g·cm⁻³, boiling point 388.5 ± 37.0 °C —serve as quantitative identity and purity benchmarks for incoming material acceptance. These values differentiate the compound from the non-fluorinated analog 6-bromo-3-nitroquinolin-4-ol (expected higher pKa and lower density) and from the 4-chloro analog 6-bromo-4-chloro-7-fluoro-3-nitroquinoline (different UV/Vis and LC-MS signature). Procurement specifications should include confirmation of these predicted parameters via experimental determination (e.g., DSC for melting point, UPLC-MS for identity and purity ≥95% as reported by MuseChem ) to ensure the correct regioisomer and substitution pattern have been supplied.

Quote Request

Request a Quote for 6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.